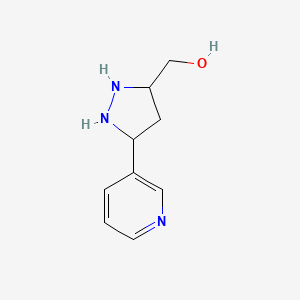

(5-Pyridin-3-ylpyrazolidin-3-yl)methanol

Description

Significance of Nitrogen Heterocycles in Contemporary Chemical Synthesis and Molecular Design

Nitrogen heterocycles, organic compounds containing at least one nitrogen atom within a ring structure, are of paramount importance in modern chemistry. researchgate.netchemijournal.com Their prevalence in natural products, such as alkaloids and vitamins, underscores their fundamental role in biological processes. nih.gov This inherent biological relevance has made them a focal point in drug discovery and medicinal chemistry. researchgate.netchemijournal.com In fact, a significant portion of FDA-approved drugs feature a nitrogen-containing heterocyclic core, highlighting their value in developing new therapeutic agents. nih.govcncb.ac.cn Beyond pharmaceuticals, these compounds are integral to the development of agrochemicals, functional materials, and catalysts. nih.gov The versatility of nitrogen heterocycles stems from their unique electronic properties, ability to participate in hydrogen bonding, and the diverse chemical transformations they can undergo. researchgate.netchemijournal.com

Overview of Pyrazolidine (B1218672) Scaffolds: Structural Features and Synthetic Utility

Pyrazolidine, a saturated five-membered ring containing two adjacent nitrogen atoms, represents a valuable scaffold in organic synthesis. researchgate.net Its derivatives are known to exhibit a wide range of biological activities and are of considerable interest to medicinal chemists. researchgate.netnih.gov The synthesis of pyrazolidine rings can be achieved through various methods, including the [3+2] cycloaddition of azomethine imines, which is a well-established approach. researchgate.net Another common route involves the cyclization reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives. researchgate.net The pyrazolidine structure allows for substitution at multiple positions, enabling the fine-tuning of its physicochemical properties and biological function. researchgate.netyoutube.com

Role of Pyridine (B92270) Moieties in Chemical Scaffolds and Reactivity Modulation

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in both natural and synthetic compounds. chemijournal.comnih.gov Its presence is noted in a vast number of pharmaceuticals, agrochemicals, and functional materials. chemijournal.comnih.gov The nitrogen atom in the pyridine ring imparts distinct electronic properties, influencing the molecule's reactivity, polarity, and ability to coordinate with metal ions. chemijournal.com Pyridine derivatives are frequently employed in drug design to enhance solubility, bioavailability, and target-binding affinity. researchgate.net The versatility of the pyridine scaffold allows for extensive functionalization, making it a cornerstone in the synthesis of complex molecular architectures. nih.gov

Research Rationale for (5-Pyridin-3-ylpyrazolidin-3-yl)methanol: A Unique Pyrazolidine-Pyridine Hybrid Architecture for Academic Exploration

The hypothetical compound, this compound, presents a compelling subject for academic research due to its novel hybrid structure, which combines the key features of both pyrazolidine and pyridine rings. The fusion of these two pharmacologically significant heterocycles could lead to compounds with unique three-dimensional arrangements and electronic distributions, potentially resulting in novel biological activities. mdpi.comnih.gov

Given the absence of specific literature on this compound, a plausible synthetic approach would likely involve a multi-step sequence. One potential strategy could be the synthesis of a suitable α,β-unsaturated ketone bearing a pyridine-3-substituent, followed by a cyclocondensation reaction with a hydrazine derivative. Subsequent functional group manipulations would then be required to introduce the methanol (B129727) group at the 3-position. The investigation of such synthetic routes and the characterization of the resulting compound would be a valuable contribution to the field of heterocyclic chemistry.

The exploration of this unique pyrazolidine-pyridine hybrid architecture opens avenues for the discovery of new chemical entities with potential applications in various fields, particularly in the development of novel therapeutic agents. The structural and electronic properties of this compound warrant further investigation to unlock its full potential.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

(5-pyridin-3-ylpyrazolidin-3-yl)methanol |

InChI |

InChI=1S/C9H13N3O/c13-6-8-4-9(12-11-8)7-2-1-3-10-5-7/h1-3,5,8-9,11-13H,4,6H2 |

InChI Key |

CBEJONBWRICTTA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NNC1C2=CN=CC=C2)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Pyridin 3 Ylpyrazolidin 3 Yl Methanol

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of (5-Pyridin-3-ylpyrazolidin-3-yl)methanol reveals several potential disconnection points. A primary strategy involves dissecting the pyrazolidine (B1218672) ring, which is a five-membered nitrogen-containing heterocycle. chim.it A highly effective approach for forming such rings is the [3+2] cycloaddition reaction. researchgate.netorganicreactions.org This leads to a disconnection into a 1,3-dipole, specifically an azomethine imine, and a dipolarophile, which would be an appropriately substituted alkene.

Another key disconnection breaks the bond between the pyrazolidine C5 carbon and the pyridin-3-yl group. This suggests a late-stage functionalization approach, where a pre-formed pyrazolidine core bearing a suitable leaving group or a site for C-H activation is coupled with a pyridine-containing fragment. youtube.com This strategy offers flexibility, allowing for the diversification of the pyridine (B92270) substituent at a late stage of the synthesis. nih.gov

Finally, the hydroxymethyl group at the C3 position can be envisioned as arising from the reduction of a corresponding ester or carboxylic acid. This functional group interconversion is a standard and reliable transformation, suggesting that a pyrazolidine-3-carboxylate derivative is a key synthetic intermediate.

Development of Novel Synthetic Pathways to the Pyrazolidine Core

The construction of the pyrazolidine scaffold is the cornerstone of the synthesis. nih.gov Modern organic chemistry offers several powerful methods to achieve this, with a focus on efficiency and stereocontrol.

[3+2] Cycloaddition Approaches for Pyrazolidine Ring Formation

The [3+2] cycloaddition of azomethine imines with alkenes stands out as one of the most powerful and versatile methods for constructing pyrazolidine rings. chim.itresearchgate.netorganicreactions.org This reaction allows for the creation of multiple stereocenters in a single, often highly stereoselective, step. researchgate.netacs.org The azomethine imines, which are stable 1,3-dipoles, can be generated from hydrazones. nih.gov

The choice of catalyst is critical for achieving high enantioselectivity. chim.it Various catalytic systems have been developed, including those based on copper, nickel, and zirconium, as well as organocatalysts. acs.orgnih.gov For instance, Ni(II)-bipyridine-N,N'-dioxide complexes have been used to catalyze the [3+2] cycloaddition of azomethine imines with α,β-unsaturated acyl imidazoles, yielding pyrazolidine derivatives in high yields and with significant enantiomeric excess. acs.org Similarly, cinchona alkaloid derivatives have proven effective as organocatalysts for the reaction between azomethine imines and ketenes, producing bicyclic pyrazolidinones with excellent enantioselectivity. digitellinc.com

A theoretical study using DFT methods on the [3+2] cycloaddition of an azomethine imine with N-vinyl pyrrole (B145914) indicated a high regioselectivity for the meta product, proceeding through a non-concerted, two-stage, one-step mechanism. nih.gov The versatility of this approach allows for the use of a wide range of both electron-deficient and electron-rich alkenes as dipolarophiles. organicreactions.org

| Catalyst System | Dipole | Dipolarophile | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

| Ni(II)-Bipyridine-N,N'-dioxide acs.org | Azomethine Imine | α,β-Unsaturated 2-Acyl Imidazole | 80-98 | 28-99 | >20:1 |

| Cinchona Alkaloid Derivative digitellinc.com | Azomethine Imine | Ketenes (in situ) | up to 99 | up to >99 | up to 27:1 |

| Chiral Zirconium/BINOL nih.gov | Acylhydrazone | Olefin (intramolecular) | N/A | N/A | N/A |

| Cu(I)/Phosphaferrocene-oxazoline nih.gov | 3-Oxopyrazolidinium-2-ide | Ethyl Propiolate | N/A | 90 | N/A |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecules by combining three or more reactants in a single operation, which aligns with the principles of green chemistry by reducing waste and saving energy. acs.org Several MCRs have been developed for the synthesis of pyrazole (B372694) and pyrazolidine derivatives. beilstein-journals.orgnih.gov

One such approach involves the reaction of hydrazines, 1,3-dicarbonyl compounds (which can be generated in situ), and other components to form highly substituted pyrazoles. beilstein-journals.org For instance, a three-component reaction of enaminones, benzaldehyde, and hydrazine (B178648) hydrochloride in water can produce 1-H-pyrazole derivatives. longdom.org Extending this to a four-component reaction by including ethyl cyanoacetate (B8463686) leads to pyrazolo[3,4-b]pyridine derivatives. longdom.org While these examples lead to pyrazoles (the oxidized form), modifications in the reaction conditions and choice of starting materials, such as using α,β-unsaturated carbonyl compounds, can lead to the desired pyrazolidine core. csic.es

| Reaction Type | Reactants | Product Type | Key Features |

| Pseudo-Five-Component nih.gov | β-Ketoesters, Hydrazines, 4-Formylpyrazole | Tris(pyrazolyl)methanes | Microwave-assisted |

| Four-Component nih.gov | β-Ketoesters, Hydrazine, Malononitrile, Aldehyde | Pyrano[2,3-c]pyrazoles | Forms fused heterocyclic systems |

| Three-Component longdom.org | Enaminones, Benzaldehyde, Hydrazine-HCl | 1-H-Pyrazoles | Aqueous, environmentally friendly |

| Three-Component beilstein-journals.org | Aldehydes, Tosylhydrazine, Halides | N-Functionalized Pyrazoles | Regioselective, steric influences |

Strategic Functionalization of Pyrazolidine Precursors

An alternative to building the ring with all substituents in place is to functionalize a simpler, pre-existing pyrazolidine core. This can be particularly useful for introducing the hydroxymethyl group at C3. A common precursor for this strategy is a pyrazolidine-3-carboxylate derivative. The ester group can be readily reduced to the primary alcohol, (pyrazolidin-3-yl)methanol, using standard reducing agents like lithium aluminum hydride.

Further functionalization, such as the introduction of the pyridin-3-yl group at C5, can then be carried out. Palladium-catalyzed carboamination reactions of unsaturated hydrazine derivatives provide a stereoselective route to 3,5-disubstituted pyrazolidines. nih.gov The stereochemical outcome (cis or trans) can be controlled by manipulating the N-substituent on the hydrazine precursor, which influences the allylic strain in the transition state. nih.gov These pyrazolidine products can be subsequently deprotected and transformed into other derivatives. nih.gov

Incorporation of the Pyridin-3-yl Moiety

Introducing the pyridine ring, particularly at a late stage, is a key strategic consideration. The electron-deficient nature of the pyridine ring can make direct functionalization challenging. rsc.org

Late-Stage Coupling Methodologies

Late-stage functionalization (LSF) is a powerful strategy in medicinal and materials chemistry that allows for the modification of complex molecules at a late point in the synthetic sequence. researchgate.netresearchgate.net This approach is highly valuable for creating analogues of a target compound for structure-activity relationship studies.

For the synthesis of this compound, a late-stage C-C bond formation to attach the pyridine ring is an attractive option. This would typically involve a pre-formed pyrazolidine bearing a halide or triflate at the C5 position, which can then undergo a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, with 3-pyridylboronic acid. The synthesis of pyrazole derivatives containing phenylpyridine moieties has been accomplished using Suzuki coupling, demonstrating the feasibility of this approach for related heterocyclic systems. mdpi.com

Synthesis via Pyridine-Containing Building Blocks

The synthesis of this compound often commences with the strategic use of pyridine-containing building blocks. nih.govwhiterose.ac.uk This approach ensures the correct incorporation of the pyridine moiety at the desired C5 position of the pyrazolidine ring. A common strategy involves the [3+2] cycloaddition reaction, a powerful method for constructing five-membered rings. csic.es

In a typical pathway, a 3-vinylpyridine (B15099) derivative or a similar α,β-unsaturated precursor bearing a pyridine ring serves as the two-atom component. This is reacted with a three-atom component, which is a hydrazine derivative. For instance, the reaction could involve 3-cinnamoylpyridine reacting with hydrazine or a substituted hydrazine. The choice of reactants is critical for directing the regioselectivity of the cyclization to yield the 5-pyridin-3-yl substitution pattern. The use of pre-functionalized pyridine building blocks, such as those containing boronic esters, can also facilitate their incorporation through coupling reactions prior to the pyrazolidine ring formation. nih.govwhiterose.ac.uk

Another viable method is the condensation of a pyridine-containing β-dicarbonyl compound with hydrazine. nih.gov For example, a compound like 1-(pyridin-3-yl)-3-(substituted)propane-1,3-dione can be cyclized with hydrazine to form the pyrazole core, which can then be selectively reduced to the pyrazolidine.

Table 1: Examples of Pyridine-Containing Building Blocks

| Building Block | Synthetic Utility |

|---|---|

| 3-Vinylpyridine | Serves as a Michael acceptor for reaction with hydrazine derivatives. |

| 3-Acetylpyridine | Can be converted to an α,β-unsaturated ketone for cycloaddition. |

| Nicotinaldehyde (Pyridine-3-carboxaldehyde) | Used to construct α,β-unsaturated aldehydes or esters. |

Introduction and Manipulation of the Methanol (B129727) Side Chain

The introduction of the methanol group at the C3 position of the pyrazolidine ring is a critical step that can be achieved through several synthetic routes. A common and direct approach involves using a precursor that already contains a protected or masked hydroxyl group.

One strategy is to start with an α,β-unsaturated ester, such as ethyl 3-(pyridin-3-yl)acrylate. The [3+2] cycloaddition with hydrazine would form a pyrazolidine-3-carboxylate ester. This ester can then be readily reduced to the primary alcohol, this compound, using standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent.

Alternatively, if the synthesis starts from an α,β-unsaturated ketone, the resulting pyrazolidine will have a ketone group at the C3 position. This ketone can be reduced to a secondary alcohol. To obtain the primary methanol group, a different strategy is required, such as a Wittig-type reaction to introduce a carbon-carbon double bond, followed by hydroboration-oxidation to yield the primary alcohol.

A more direct method involves the use of precursors like 3-((pyridin-3-yl)acryloyl)oxazolidin-2-one. The pyrazolidine ring is formed, and the chiral auxiliary can be cleaved and reduced to afford the methanol side chain, often with stereochemical control.

Stereoselective Synthesis of this compound

The presence of two stereocenters in this compound (at C3 and C5) necessitates precise control over the stereochemistry to obtain a single, desired stereoisomer. This is achieved through enantioselective and diastereoselective synthetic strategies. researchgate.netnih.gov

Enantioselective Approaches for Chiral Center Control

Enantioselective synthesis aims to control the absolute configuration of the stereocenters. This is often accomplished by using chiral catalysts, chiral auxiliaries, or chiral starting materials. rsc.orgcolab.wsyoutube.com For instance, an asymmetric [3+2] cycloaddition reaction can be employed. csic.es In this approach, a chiral catalyst, such as a chiral metal complex or an organocatalyst, is used to induce facial selectivity in the attack of the hydrazine on the α,β-unsaturated pyridine precursor. rsc.orgcolab.ws

Chiral phosphoric acids have proven effective in catalyzing enantioselective (3+2) cycloadditions to form 2,3-disubstituted indolines, and similar principles can be applied to pyrazolidine synthesis. acs.org These catalysts can activate the electrophile and create a chiral environment that directs the nucleophilic attack, leading to high enantiomeric excess (ee). acs.org

Diastereoselective Control in Pyrazolidine Ring Formation

Diastereoselective control dictates the relative stereochemistry between the C3 and C5 positions, resulting in either the syn or anti diastereomer. The diastereoselectivity of the pyrazolidine ring formation is often influenced by the geometry of the starting alkene (E/Z isomerism), the nature of the substituents, and the reaction conditions. nih.gov

In cascade reactions, the formation of the pyrazole-fused ring systems can proceed with excellent diastereoselectivity (>20:1 dr). nih.gov The stereochemical outcome can be directed by steric hindrance, where the bulky substituents prefer to be in a trans (anti) orientation to minimize steric strain in the transition state. The choice of catalyst and solvent can also significantly impact the diastereomeric ratio (dr). nih.govnih.gov For example, multicomponent reactions using rare-earth metal salts have shown high diastereoselectivity in the synthesis of spirocyclopropyl oxindoles, a principle that can be extended to pyrazolidine systems. nih.gov

Application of Chiral Catalysts and Auxiliaries

A wide array of chiral catalysts and auxiliaries are available for the stereoselective synthesis of heterocyclic compounds like this compound. rsc.orgcolab.ws

Metal-Catalyzed Asymmetric Hydrogenation : If a precursor with a double bond within the pyrazoline ring is synthesized, asymmetric hydrogenation using a chiral metal catalyst (e.g., Ru-BINAP or Rh-DIPAMP) can establish one or both stereocenters with high enantioselectivity. researchgate.netyoutube.com Ruthenium complexes with chiral ligands like DM-SEGPHOS have been used to produce β-hydroxy amides with high de and ee, which are precursors to chiral cyclic structures. researchgate.net

Organocatalysis : Chiral organocatalysts, such as prolinol derivatives, squaramides, and N-heterocyclic carbenes (NHCs), have emerged as powerful tools for enantioselective synthesis. rsc.orgcolab.wsrsc.orgrsc.orgnih.gov For example, a chiral squaramide can catalyze the enantioselective Michael addition of a nucleophile to an α,β-unsaturated compound, which is often the key step in forming the pyrazolidine ring. rsc.orgrsc.org N-heterocyclic carbenes have been used in the [3+3] annulation of enals with pyrazol-5-amines to afford chiral pyrazolo[3,4-b]pyridin-6-ones with excellent enantioselectivities. rsc.orgcolab.ws

Table 2: Examples of Chiral Catalysts and Their Applications

| Catalyst Type | Example | Application in Synthesis | Expected Outcome |

|---|---|---|---|

| Metal-Catalyst | Ru-BINAP | Asymmetric hydrogenation of a pyrazoline precursor. youtube.com | High enantioselectivity (ee). |

| Organocatalyst | Chiral Squaramide | Enantioselective Michael addition to form the pyrazolidine ring. rsc.orgrsc.org | High yield and enantioselectivity. |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Asymmetric annulation reactions to build the heterocyclic core. rsc.orgcolab.ws | Excellent yields and enantioselectivities. rsc.orgcolab.ws |

Optimization of Reaction Conditions for Scalable Synthesis

For the practical and industrial production of this compound, the optimization of reaction conditions is paramount to ensure high yield, purity, cost-effectiveness, and safety on a large scale. researchgate.netresearchgate.net

Key parameters that are typically optimized include:

Catalyst Loading : Minimizing the amount of expensive metal or complex organocatalyst without sacrificing yield or selectivity is a primary goal. researchgate.net

Solvent : The choice of solvent can dramatically affect reaction rates, solubility of reactants, and stereochemical outcomes. Green solvents are increasingly preferred.

Temperature and Pressure : These are adjusted to maximize the reaction rate while minimizing side reactions and decomposition.

Concentration : Running reactions at higher concentrations can improve throughput but may also lead to issues with heat transfer and solubility.

Work-up and Purification : Developing efficient extraction and crystallization procedures is crucial for isolating the final product with high purity on a large scale.

Design of Experiment (DoE) methodologies are often employed to systematically screen and optimize these parameters. researchgate.net For instance, studies on the synthesis of pyrazine (B50134) derivatives showed that catalyst amount and reaction temperature were critical factors for achieving optimal yield. researchgate.net The development of robust, scalable processes often involves moving from batch to continuous flow reactors, which can offer better control over reaction parameters and improved safety.

Implementation of Green Chemistry Principles in Synthetic Design

The pursuit of environmentally benign synthetic pathways is paramount in contemporary pharmaceutical and chemical research. The application of green chemistry principles to the synthesis of this compound would aim to enhance efficiency, minimize waste, and utilize less hazardous materials compared to traditional methods. Key areas of focus include the use of alternative energy sources, eco-friendly solvents and catalysts, and atom-economical reaction designs.

A hypothetical green synthesis could involve a multi-component reaction strategy, which is inherently atom-economical as it combines multiple starting materials into a single product in one step, thereby reducing the number of synthetic steps and purification stages.

Microwave-Assisted Organic Synthesis (MAOS):

One of the prominent green chemistry tools is the use of microwave irradiation as an energy source. nih.gov Compared to conventional heating, microwave-assisted synthesis often leads to dramatically reduced reaction times, increased product yields, and enhanced purity. jocpr.comtandfonline.com For the synthesis of the pyridine precursor of our target molecule, a microwave-mediated approach could be employed. For instance, a Hantzsch-type pyridine synthesis or a Bohlmann-Rahtz pyridine synthesis could be adapted for microwave conditions. researchgate.netmdpi.com

Illustrative Comparison of Conventional vs. Microwave-Assisted Synthesis of a Pyridine Precursor

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 12-24 hours | 10-30 minutes |

| Energy Consumption | High | Low |

| Solvent Volume | Large | Minimal/Solvent-free |

| Product Yield | Moderate | High |

| Byproduct Formation | Significant | Minimized |

This table presents hypothetical data to illustrate the potential advantages of microwave-assisted synthesis.

Use of Greener Solvents and Catalysts:

The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. tandfonline.com The use of water, supercritical fluids, or ionic liquids as alternative reaction media is a key strategy to mitigate these hazards. nih.gov For the synthesis of heterocyclic compounds like pyrazolidines and pyridines, ionic liquids have emerged as promising "green" solvents and catalysts, offering benefits such as high thermal stability, negligible vapor pressure, and recyclability. tandfonline.comnumberanalytics.comresearchgate.netgalchimia.com

In a potential synthesis of the pyrazolidine ring, an organocatalytic approach could be employed. Organocatalysts are small organic molecules that can catalyze chemical reactions with high efficiency and stereoselectivity, avoiding the use of often toxic and expensive metal catalysts. diva-portal.org The direct catalytic asymmetric synthesis of pyrazolidine derivatives has been demonstrated using chiral amines as catalysts. diva-portal.org

Hypothetical Solvent and Catalyst Systems for Pyrazolidine Formation

| Approach | Solvent | Catalyst | Key Advantages |

| Traditional | Dichloromethane, Toluene | Strong Acid/Base | Hazardous solvents, difficult to recycle |

| Green | Water, Ethanol, or Ionic Liquid | Biodegradable Organocatalyst or Reusable Solid Acid Catalyst | Reduced toxicity, catalyst recyclability, simplified workup |

This table provides a hypothetical comparison of traditional and green solvent/catalyst systems.

Catalytic C-H Functionalization:

The formation of the bond between the pyridine and pyrazolidine rings could potentially be achieved through a direct C-H functionalization reaction. This modern synthetic strategy avoids the need for pre-functionalized starting materials (e.g., halogenated pyridines), thus reducing the number of synthetic steps and improving atom economy. While challenging, methods for the regioselective C-H functionalization of pyridines are an active area of research. acs.org

By integrating these green chemistry principles—such as microwave assistance, the use of benign solvents and catalysts, and atom-economical reaction designs—a more sustainable and efficient synthesis of this compound can be envisioned. Such an approach would not only be environmentally responsible but could also offer economic benefits through reduced energy consumption, less waste generation, and simplified purification procedures.

Conformational Analysis and Advanced Structural Elucidation of 5 Pyridin 3 Ylpyrazolidin 3 Yl Methanol

Conformational Preferences and Dynamics of the Pyrazolidine (B1218672) Ring System

The pyrazolidine ring, a five-membered saturated heterocycle containing two adjacent nitrogen atoms, is known for its conformational flexibility. The ring can adopt various conformations, often described as envelope or twist forms, to minimize steric and torsional strain. In a disubstituted pyrazolidine such as (5-Pyridin-3-ylpyrazolidin-3-yl)methanol, the substituents at the C3 and C5 positions can exist in either a cis or trans relationship, leading to distinct diastereomers with different conformational preferences. nih.govnih.gov

The dynamic nature of the pyrazolidine ring involves processes like ring puckering and nitrogen inversion. The energy barriers for these processes are influenced by the nature and size of the substituents on both the carbon and nitrogen atoms. For this compound, the bulky pyridin-3-yl and the methanol (B129727) groups will significantly influence the equilibrium between different ring conformations. The trans isomer is generally expected to be thermodynamically more stable due to the pseudo-equatorial positioning of the large substituents, which minimizes steric hindrance. However, the formation of specific conformers can also be influenced by kinetic factors during synthesis or by non-covalent interactions. nih.gov

Table 1: Hypothetical Torsional Angles for Major Pyrazolidine Ring Conformations of this compound

| Conformation | Torsional Angle (C5-N1-N2-C3) | Torsional Angle (N1-N2-C3-C4) | Torsional Angle (N2-C3-C4-C5) | Torsional Angle (C3-C4-C5-N1) | Torsional Angle (C4-C5-N1-N2) |

| Envelope (C4-endo) | 20° | -35° | 40° | -25° | 5° |

| Envelope (C4-exo) | -20° | 35° | -40° | 25° | -5° |

| Twist (C4-endo, C5-exo) | 15° | -30° | 25° | -10° | 0° |

Note: These values are illustrative and would require experimental or computational verification.

Stereochemical Assignment and Absolute Configuration Determination

The presence of two stereocenters at the C3 and C5 positions of the pyrazolidine ring means that this compound can exist as enantiomeric pairs of both cis and trans diastereomers. Determining the absolute configuration of these stereoisomers is crucial for understanding their properties.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique would provide precise information on bond lengths, bond angles, and torsional angles, unequivocally establishing the relative stereochemistry (cis or trans) of the substituents. Furthermore, for a non-centrosymmetric crystal, anomalous dispersion effects can be used to determine the absolute configuration of a chiral molecule. frontiersin.org A hypothetical crystallographic analysis of one of the enantiomers of trans-(5-Pyridin-3-ylpyrazolidin-3-yl)methanol could yield the data presented in Table 2.

Table 2: Exemplary Crystallographic Data for a Hypothetical Enantiomer of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Flack Parameter | 0.05(3) |

Note: The Flack parameter close to zero would confirm the assigned absolute configuration.

While X-ray crystallography provides solid-state information, VCD and ECD spectroscopies are powerful techniques for determining the absolute configuration of chiral molecules in solution. frontiersin.org These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental VCD and ECD spectra with those predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be confidently assigned. frontiersin.org This approach is particularly valuable when suitable single crystals for X-ray analysis cannot be obtained.

Intramolecular Hydrogen Bonding and Non-Covalent Interactions

The molecular structure of this compound features several hydrogen bond donors (the hydroxyl group and the N-H groups of the pyrazolidine ring) and acceptors (the nitrogen atoms of the pyridine (B92270) and pyrazolidine rings, and the oxygen of the hydroxyl group). This arrangement allows for the possibility of intramolecular hydrogen bonding, which can significantly influence the conformational preferences of the molecule.

For instance, a hydrogen bond could form between the hydroxyl proton of the methanol group and one of the nitrogen atoms of the pyrazolidine ring or the pyridine ring. The formation of such a bond would depend on the relative stereochemistry of the substituents and the resulting spatial proximity of the donor and acceptor groups. The presence of intramolecular hydrogen bonds can be investigated using techniques such as infrared (IR) spectroscopy (by observing shifts in the O-H stretching frequency) and Nuclear Magnetic Resonance (NMR) spectroscopy (through changes in the chemical shift of the hydroxyl proton).

Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms

In the solid state, molecules of this compound are expected to engage in a variety of intermolecular interactions, leading to the formation of extended supramolecular architectures. iucr.orgrsc.org The pyridine moiety is a well-known building block in crystal engineering and supramolecular chemistry, capable of forming strong hydrogen bonds and participating in π-π stacking interactions. acs.orgnih.gov

Advanced NMR Spectroscopic Techniques for Dynamic and Spatial Information (e.g., NOESY, ROESY for conformational preferences)

Advanced NMR techniques are invaluable for elucidating the conformation and dynamics of molecules in solution. Two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for determining spatial proximities between protons. researchgate.netmdpi.com

These techniques detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds. By analyzing the cross-peaks in a NOESY or ROESY spectrum, it is possible to map the spatial relationships between different parts of the molecule. For this compound, these experiments could be used to:

Distinguish between cis and trans isomers based on the observed NOE/ROE correlations between the protons at C3 and C5.

Determine the preferred conformation of the pyrazolidine ring by identifying correlations between protons on the ring and the substituents.

Probe the orientation of the pyridin-3-yl group relative to the pyrazolidine ring.

Table 3: Expected NOESY/ROESY Correlations for a Hypothetical trans Isomer of this compound

| Interacting Protons | Expected Correlation | Conformational Implication |

| H3 - H5 | Weak or absent | Protons are on opposite faces of the ring |

| H3 - H4a/H4b | Strong | Proximity of C3 proton to C4 protons |

| H5 - H4a/H4b | Strong | Proximity of C5 proton to C4 protons |

| Pyridine Protons - H5 | Present | Indicates a specific orientation of the pyridine ring |

Note: The intensity of the correlation is inversely proportional to the sixth power of the distance between the protons.

Computational and Theoretical Investigations of 5 Pyridin 3 Ylpyrazolidin 3 Yl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a balance between computational cost and accuracy, making them a cornerstone of modern chemical research.

Electronic Structure and Frontier Molecular Orbitals Analysis

A primary application of DFT is the elucidation of a molecule's electronic structure. This involves calculating the energies and shapes of the molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

Table 1: Hypothetical Frontier Molecular Orbital Data for (5-Pyridin-3-ylpyrazolidin-3-yl)methanol

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and serves as an example of what would be generated from DFT calculations.

Electrostatic Potential Surface Mapping for Reactivity Predictions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate electron-rich regions (nucleophilic sites), while blue areas denote electron-poor regions (electrophilic sites). For this compound, one might predict that the nitrogen atoms of the pyridine (B92270) and pyrazolidine (B1218672) rings, as well as the oxygen of the methanol (B129727) group, would be regions of negative potential, susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and amine groups would likely be regions of positive potential.

Energetics of Conformational Isomers

The presence of rotatable bonds in this compound suggests the existence of multiple conformational isomers. DFT calculations can be used to determine the relative energies of these conformers, identifying the most stable (lowest energy) three-dimensional structure. This information is critical for understanding the molecule's preferred shape and how it might interact with other molecules.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and assess the stability of different structures in a simulated environment (e.g., in a solvent like water). This provides a more dynamic and realistic picture of the molecule's flexibility and intermolecular interactions.

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. These theoretical spectra can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For instance, calculated vibrational frequencies from DFT can be compared with experimental IR spectra to assign specific peaks to the stretching and bending modes of the molecule's functional groups.

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch | 3450 | 3430 |

| N-H stretch | 3300 | 3285 |

| C=N stretch (pyridine) | 1605 | 1598 |

| C-O stretch | 1050 | 1045 |

Note: The data in this table is hypothetical and for illustrative purposes only.

QSAR (Quantitative Structure-Activity Relationship) Analysis for Chemical Reactivity and Binding Modes (not biological efficacy)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity or binding affinity. For this compound, a QSAR model could be developed to predict its reactivity in a particular chemical reaction based on calculated descriptors such as electronic properties (e.g., partial charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and topological indices. This approach is instrumental in designing new molecules with desired chemical properties without the need for exhaustive synthesis and testing.

Mechanistic Computational Studies of Key Synthetic Steps

The synthesis of pyrazolidine rings, such as the one present in this compound, typically proceeds through a [3+2] cycloaddition reaction or a condensation mechanism. While specific computational studies on the synthesis of this compound are not extensively reported in the literature, the mechanistic pathways of pyrazolidine formation, in general, have been the subject of theoretical investigation using computational methods like Density Functional Theory (DFT). researchgate.netresearchgate.net These studies provide a framework for understanding the key steps involved in the formation of this class of heterocyclic compounds.

A plausible and commonly employed synthetic route to substituted pyrazolidines involves the reaction of a hydrazine (B178648) with a suitable α,β-unsaturated carbonyl compound or a 1,3-dielectrophile. For the specific case of this compound, a key synthetic step would likely be the cyclization reaction between a hydrazine and a precursor molecule containing the pyridin-3-yl moiety and a masked hydroxymethyl group.

Computational investigations of such a reaction would focus on elucidating the reaction mechanism, identifying transition states, and determining the activation energies for each step. These studies are crucial for optimizing reaction conditions and understanding the regioselectivity and stereoselectivity of the transformation.

Hypothetical Reaction Pathway and Computational Analysis:

A probable synthetic pathway that could be investigated computationally is the reaction of hydrazine with a precursor like (E)-4-hydroxy-1-(pyridin-3-yl)but-2-en-1-one. The reaction would proceed through a sequence of steps:

Michael Addition: The initial step is a nucleophilic attack of one of the nitrogen atoms of hydrazine onto the β-carbon of the α,β-unsaturated ketone. This is a classic Michael addition reaction.

Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the carbonyl carbon.

Dehydration: The final step involves the elimination of a water molecule to form the pyrazoline ring, which can then be subsequently reduced to the pyrazolidine.

Computational chemists would model these steps using DFT calculations, often with a functional like B3LYP and a suitable basis set (e.g., 6-31G*). researchgate.net The solvent effects can be included using a polarizable continuum model (PCM).

Key Computational Findings from Analogous Systems:

While data for the specific synthesis of this compound is not available, studies on similar pyrazole (B372694) and pyrazolidine formations provide insights into the expected computational results. researchgate.net

Transition State Geometries: Calculations would reveal the geometries of the transition states for the Michael addition and the intramolecular cyclization steps. Key features would include the forming bond lengths and the angles of the atoms involved in the bond-making and bond-breaking processes.

Activation Energies: The activation energy (ΔG‡) for each step would be calculated. This data is critical for determining the rate-determining step of the reaction. For similar reactions, the Michael addition is often found to have a lower activation barrier than the subsequent cyclization and dehydration steps.

The following tables present hypothetical but plausible data for the key steps in the formation of a pyrazolidine ring, based on data from related computational studies.

Table 1: Calculated Activation Energies (ΔG‡) and Reaction Energies (ΔG) for the Key Synthetic Steps

| Reaction Step | Transition State | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |

| Michael Addition | TS1 | 15.2 | -8.5 |

| Intramolecular Cyclization | TS2 | 18.7 | -12.3 |

| Dehydration | TS3 | 22.1 | -5.1 |

This data is hypothetical and intended to be representative of what would be expected from a computational study.

Table 2: Key Geometric Parameters of Calculated Transition States

| Transition State | Forming Bond | Bond Length (Å) | Description |

| TS1 (Michael Addition) | N-Cβ | 2.15 | The nucleophilic attack of the hydrazine nitrogen on the β-carbon of the unsaturated system. |

| TS2 (Intramolecular Cyclization) | N-C=O | 1.98 | The attack of the second hydrazine nitrogen on the carbonyl carbon to form the five-membered ring. |

This data is hypothetical and intended to be representative of what would be expected from a computational study.

These computational investigations provide a molecular-level understanding of the reaction mechanism, which is invaluable for the rational design of synthetic routes to complex molecules like this compound. The insights gained from such studies can guide experimental chemists in selecting the optimal reagents, catalysts, and reaction conditions to achieve high yields and selectivity.

Chemical Reactivity and Derivatization of 5 Pyridin 3 Ylpyrazolidin 3 Yl Methanol

Reactions at the Pyrazolidine (B1218672) Nitrogen Atoms

The two nitrogen atoms within the pyrazolidine ring are key sites for chemical modification, allowing for the introduction of a wide array of substituents that can modulate the compound's physicochemical properties.

N-Alkylation and N-Acylation Reactions

The secondary amines of the pyrazolidine ring are nucleophilic and can readily undergo N-alkylation and N-acylation reactions. N-alkylation introduces alkyl groups onto one or both nitrogen atoms, typically by reaction with alkyl halides or other alkylating agents under basic conditions. The choice of base and solvent is crucial to control the degree of alkylation. Similarly, N-acylation can be achieved using acyl chlorides or anhydrides in the presence of a base to yield N-acylpyrazolidine derivatives. These reactions are fundamental for building molecular complexity.

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Product |

| N-Alkylation | Methyl iodide (CH₃I) | (1-Methyl-5-pyridin-3-ylpyrazolidin-3-yl)methanol |

| N-Alkylation | Benzyl bromide (BnBr) | (1-Benzyl-5-pyridin-3-ylpyraz |

Electrophilic and Nucleophilic Reactions on the Pyridine (B92270) Ring

The pyridine ring in (5-Pyridin-3-ylpyrazolidin-3-yl)methanol is an electron-deficient heterocycle, a characteristic that fundamentally governs its reactivity towards electrophiles and nucleophiles. The nitrogen atom's electronegativity withdraws electron density from the ring carbons, making the system less susceptible to electrophilic attack than benzene (B151609) but more prone to nucleophilic substitution. wikipedia.orgmatanginicollege.ac.in

Electrophilic Aromatic Substitution:

Electrophilic attack on the pyridine ring is generally difficult and requires harsh reaction conditions. matanginicollege.ac.ingcwgandhinagar.com The deactivating effect of the nitrogen atom directs incoming electrophiles primarily to the C-3 and C-5 positions, which are comparatively less electron-deficient than the C-2, C-4, and C-6 positions. matanginicollege.ac.in In the case of this compound, the pyridine ring is already substituted at the 3-position. Therefore, electrophilic substitution would be predicted to occur at the C-5 position, and to a lesser extent, the other available positions.

Activation of the pyridine ring towards electrophilic substitution can be achieved by N-oxidation. The resulting pyridine-N-oxide is more reactive due to the oxygen atom's ability to donate electron density through resonance, which activates the C-2, C-4, and C-6 positions for electrophilic attack. matanginicollege.ac.ingcwgandhinagar.com Subsequent reduction can remove the N-oxide to yield the substituted pyridine.

Nucleophilic Aromatic Substitution:

The pyridine ring is activated towards nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. stackexchange.comquora.comchemistry-online.com This is because the intermediate formed during the addition of a nucleophile (a Meisenheimer-type complex) is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.com For this compound, nucleophilic attack would be favored at the C-2 and C-6 positions. These reactions typically require a good leaving group, such as a halide, to be present at the position of attack, though reactions involving hydride displacement (as in the Chichibabin reaction) are also known. wikipedia.orgchemistry-online.com

| Reaction Type | Preferred Position(s) | Rationale | Conditions |

| Electrophilic Substitution | C-5 | The pyridine nitrogen deactivates the ring, with positions 3 and 5 being the least deactivated. | Harsh conditions (e.g., high temperature). matanginicollege.ac.in |

| Nucleophilic Substitution | C-2, C-6 | The electronegative nitrogen stabilizes the anionic intermediate (Meisenheimer complex). stackexchange.comquora.com | Requires a good leaving group or strong nucleophile. wikipedia.org |

Ring-Opening or Ring-Expansion Transformations of the Pyrazolidine Moiety

The pyrazolidine ring is a saturated five-membered heterocycle containing a nitrogen-nitrogen single bond. Its stability and propensity for ring transformation are influenced by substituents and reaction conditions.

Ring-Opening Reactions:

The N-N bond is the most likely site for cleavage within the pyrazolidine ring, a process that can lead to 1,3-diaminopropane (B46017) derivatives. csic.es This reductive cleavage can be accomplished using various reducing agents. Oxidative conditions can also lead to ring-opening. For instance, the oxidation of related pyrazolone (B3327878) rings with reagents like lead tetraacetate or through radical-driven processes can result in the rupture of the heterocyclic ring. electronicsandbooks.comresearchgate.net While the pyrazolidine ring is generally stable to mild acidic and basic conditions, more forceful treatment can induce cleavage. electronicsandbooks.com The presence of the pyridinyl and methanol (B129727) substituents on the carbon backbone of the pyrazolidine in this compound would influence the regioselectivity of any such ring-opening reaction.

Ring-Expansion Reactions:

Ring expansion of pyrazole (B372694) and pyrazolidine derivatives, though less common than ring-opening, provides a route to larger heterocyclic systems like pyrimidines or diazepines. A known strategy involves the reaction of pyrazoles with carbenoids, such as those generated from diazocarbonyl compounds, catalyzed by transition metals like Rhodium(II). researchgate.net This process involves a formal insertion of a carbon atom into the N-N bond, leading to a 1,2-dihydropyrimidine. researchgate.net Similar strategies could potentially be applied to the pyrazolidine ring of this compound to access seven-membered ring systems.

Exploration of this compound as a Ligand Precursor for Metal Catalysis

The structure of this compound contains multiple heteroatoms with lone pairs of electrons, making it an excellent candidate as a ligand for coordinating metal ions. The key potential coordination sites are:

The nitrogen atom of the pyridine ring.

The two nitrogen atoms of the pyrazolidine ring.

The oxygen atom of the methanol group.

This arrangement allows the molecule to act as a polydentate ligand, potentially binding to a metal center in various modes (e.g., bidentate or tridentate). The formation of stable chelate rings with a metal ion can enhance the stability of the resulting complex. Research on structurally related pyridinyl-pyrazoline compounds has demonstrated their ability to form stable octahedral complexes with a range of transition metals, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netproquest.com In these documented cases, the ligands coordinate to the metal centers, confirming the viability of this class of compounds in coordination chemistry. researchgate.net The resulting metal complexes have potential applications in catalysis, for example, in oxidation reactions. rsc.org

Potential Coordination Modes:

Bidentate (N,N): Coordination through the pyridine nitrogen and one of the pyrazolidine nitrogens.

Bidentate (N,O): Coordination through the pyridine nitrogen and the hydroxyl oxygen.

Tridentate (N,N,N): Coordination involving the pyridine nitrogen and both pyrazolidine nitrogens.

Tridentate (N,N,O): Coordination through the pyridine nitrogen, one pyrazolidine nitrogen, and the hydroxyl oxygen.

The specific coordination mode adopted would depend on the metal ion, the reaction conditions, and the stereochemistry of the ligand.

| Metal Ion Example | Reported Geometry with Related Ligands | Potential Application | Reference |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Octahedral | Catalysis, Materials Science | researchgate.netproquest.com |

| Zn(II) | Octahedral or Distorted Bipyramidal | Photoluminescence, Catalysis | rsc.org |

| Co(II), Ni(II) | Tridentate N3 donor | Photocatalysis | nih.gov |

Investigation of Radical Reactions and Photochemistry

The photochemical and radical-induced reactivity of this compound would involve transformations of both the pyridine and pyrazolidine rings.

Radical Reactions:

Homolytic or radical substitution on the pyridine ring typically occurs with high selectivity at the C-2 position, especially in acidic media. chemistry-online.com Therefore, radical attack on the pyridine moiety of the title compound would be expected to yield a 2-substituted derivative. The pyrazolidine ring can also participate in radical reactions. Studies on related pyrazoline compounds have shown they can interact with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), indicating their capacity for radical scavenging. nih.gov

Photochemistry:

The photochemistry of N-substituted pyrazoles and pyrazolines is known to be complex, leading to photoisomerization, photocleavage, and dimerization. researchgate.net Irradiation of pyrazolidinone derivatives has been shown to induce rearrangements to form 1-anilinoazetidin-2-ones. rsc.org Similarly, pyranopyrazoles, upon irradiation, can undergo [2+2] photodimerization or photocleavage reactions, depending on the solvent. researchgate.net Photochemical methods have also been employed to synthesize pyrazolines from tetrazoles via the in-situ generation of nitrile imine dipoles. worktribe.com It is plausible that UV irradiation of this compound could initiate various transformations, including dimerization, rearrangement, or cleavage of either heterocyclic ring.

5 Pyridin 3 Ylpyrazolidin 3 Yl Methanol As a Versatile Synthetic Building Block and Scaffold

Incorporation into Complex Molecular Architectures and Hybrid Systems

The bifunctional nature of (5-Pyridin-3-ylpyrazolidin-3-yl)methanol, possessing both a nucleophilic pyrazolidine (B1218672) ring and a modifiable pyridine (B92270) unit, makes it an attractive candidate for the construction of complex molecular architectures and hybrid systems. The pyrazolidine core, with its two nitrogen atoms, offers multiple points for substitution and ring-fusion reactions, while the pyridine ring can be functionalized through various established methodologies.

The primary alcohol group in the molecule serves as a convenient handle for derivatization, allowing for its incorporation into larger structures through esterification, etherification, or conversion to other functional groups. For instance, the hydroxyl group could be converted to a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

Furthermore, the pyrazolidine nitrogen atoms can participate in condensation reactions with bifunctional electrophiles to form fused heterocyclic systems. The pyridine nitrogen provides a site for quaternization, which can be used to modulate the electronic properties of the molecule or to introduce charged moieties for specific applications in materials science. The combination of these reactive sites allows for the systematic construction of intricate three-dimensional structures.

Table 1: Potential Reactions for Incorporation into Complex Architectures

| Reaction Type | Reagent/Conditions | Potential Outcome |

| Esterification | Acyl chloride, base | Formation of ester linkage |

| Etherification | Alkyl halide, base (Williamson ether synthesis) | Formation of ether linkage |

| N-Alkylation | Alkyl halide, base | Substitution on the pyrazolidine nitrogen |

| N-Arylation | Aryl halide, catalyst (e.g., Buchwald-Hartwig) | Substitution on the pyrazolidine nitrogen |

| Pictet-Spengler | Aldehyde, acid catalyst | Formation of a fused tetrahydro-β-carboline system |

| Quaternization | Alkyl halide | Formation of a pyridinium salt |

Development of Libraries of Functionalized Analogs for Structure-Property Relationship Studies

The systematic modification of the this compound scaffold would allow for the generation of libraries of functionalized analogs, which are essential for conducting structure-property relationship (SPR) studies. These studies are crucial for understanding how specific structural features influence the physicochemical properties of a molecule, which is of particular interest in materials science and medicinal chemistry.

Key modifications could include:

Substitution on the Pyridine Ring: Introduction of electron-donating or electron-withdrawing groups at various positions on the pyridine ring would modulate the electronic properties of the molecule, such as its basicity, polarity, and ability to participate in hydrogen bonding.

Derivatization of the Hydroxyl Group: Conversion of the primary alcohol to a range of other functional groups (e.g., ethers, esters, amines) would alter the steric and electronic environment around the pyrazolidine core.

Substitution on the Pyrazolidine Nitrogens: Alkylation or acylation of the pyrazolidine nitrogens would introduce further diversity and allow for the fine-tuning of the molecule's conformational preferences.

By systematically varying these structural parameters and analyzing the resulting changes in properties such as solubility, thermal stability, and spectroscopic characteristics, a comprehensive understanding of the SPR for this scaffold can be developed.

Table 2: Exemplary Analogs for Structure-Property Relationship Studies

| Analog Structure | Modification | Potential Property Change |

| Introduction of a nitro group on the pyridine ring | Electron-withdrawing group | Increased acidity of the pyrazolidine N-H, altered UV-Vis absorption |

| Conversion of the alcohol to a methyl ether | Increased lipophilicity | Altered solubility profile |

| N-benzylation of the pyrazolidine ring | Introduction of a bulky group | Changes in crystal packing and melting point |

Role in Cascade Reactions and Tandem Processes for Organic Synthesis

The unique arrangement of functional groups in this compound makes it a promising substrate for cascade reactions and tandem processes, which are highly efficient methods for the construction of complex molecules in a single operation. For instance, a domino aza-Michael/hemiacetal sequence has been reported for the synthesis of pyrazolidine derivatives. researchgate.net

A hypothetical cascade reaction involving this compound could be initiated by the oxidation of the primary alcohol to an aldehyde. This in-situ generated aldehyde could then undergo an intramolecular reaction with one of the pyrazolidine nitrogens, followed by a subsequent cyclization or rearrangement, to afford a complex, polycyclic product.

Furthermore, the pyrazolidine ring itself can act as a precursor in cascade reactions. For example, a cascade Michael/intramolecular transamidation reaction has been utilized to synthesize pyrazolidin-3-one derivatives. researchgate.net This highlights the potential of the pyrazolidine core within the target molecule to participate in elegant and efficient synthetic transformations.

Application in the Construction of Natural Product Cores or Bio-Inspired Molecular Frameworks

Both pyridine and pyrazole (B372694) moieties are found in a variety of natural products and bioactive molecules. nih.govnih.gov The pyrazole scaffold, a close relative of pyrazolidine, is present in natural products with diverse biological activities. While pyrazolidines are less common in nature, their synthetic derivatives are of significant interest in medicinal chemistry. The combination of the pyridine and pyrazolidine rings in this compound provides a unique starting point for the synthesis of novel analogs of natural products or bio-inspired molecular frameworks.

For example, the pyridine portion of the molecule could be elaborated to mimic the core structure of various pyridine-containing alkaloids. The pyrazolidine ring could be functionalized to introduce substituents that are present in known bioactive pyrazole-containing natural products. The inherent chirality of the 3,5-disubstituted pyrazolidine core also offers the potential for the stereoselective synthesis of complex natural product-like molecules.

Design of Chiral Auxiliaries or Ligands Derived from the Compound

The stereogenic centers at the C3 and C5 positions of the pyrazolidine ring make this compound a promising candidate for the development of novel chiral auxiliaries and ligands for asymmetric catalysis. Chiral auxiliaries are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. nih.gov

The hydroxyl group and the pyrazolidine nitrogens provide convenient points for the attachment of the molecule to a prochiral substrate. The pyridine ring can act as a coordinating group for a metal catalyst, bringing the catalytic center into close proximity to the reaction site and influencing the stereoselectivity of the transformation.

Furthermore, derivatives of this compound could be designed as chiral ligands for a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The combination of a chiral pyrazolidine backbone and a coordinating pyridine moiety offers a modular platform for the design of a new class of privileged ligands. Pyridine-oxazoline ligands, for instance, have shown great promise in asymmetric catalysis. researchgate.net

Mechanistic Insights into Reactions Involving 5 Pyridin 3 Ylpyrazolidin 3 Yl Methanol

Elucidation of Reaction Mechanisms for its Synthesis (e.g., transition state analysis of cycloadditions)

The synthesis of the pyrazolidine (B1218672) core of (5-Pyridin-3-ylpyrazolidin-3-yl)methanol typically involves a [3+2] cycloaddition reaction, a powerful tool in the construction of five-membered heterocyclic rings. nih.gov This reaction involves a 1,3-dipole reacting with a dipolarophile. nih.gov In the context of synthesizing pyrazolidine derivatives, azomethine imines often serve as the 1,3-dipole. nih.govnih.gov

The mechanism of these [3+2] cycloadditions can be either concerted or stepwise, a subject of considerable research and debate. nih.govnih.gov Computational studies, such as Density Functional Theory (DFT) calculations, are instrumental in elucidating these pathways by analyzing the transition states. mdpi.comcsic.es For instance, the reaction between an azomethine imine and an alkene to form a pyrazolidine ring can proceed through a concerted mechanism where the two new sigma bonds are formed simultaneously. Alternatively, a stepwise mechanism might involve the formation of a zwitterionic intermediate, which then cyclizes to form the final product. mdpi.com The exact pathway is often influenced by the nature of the reactants, catalysts, and solvent conditions. mdpi.com

While specific transition state analyses for the synthesis of this compound are not extensively documented in publicly available literature, general principles from related pyrazolidine syntheses can be applied. The presence of the pyridine (B92270) ring may influence the electronic properties of the dipolarophile (if the pyridine-containing moiety is part of it) or the 1,3-dipole, thereby affecting the energy of the transition state and potentially the regioselectivity of the cycloaddition.

Table 1: Theoretical Analysis of Cycloaddition Reaction Pathways

| Reaction Pathway | Key Characteristics | Influencing Factors | Theoretical Probes |

|---|---|---|---|

| Concerted Mechanism | Single transition state, synchronous or asynchronous bond formation. | Symmetry of frontier molecular orbitals, solvent polarity. | DFT, Transition State Theory. |

| Stepwise Mechanism | Formation of a zwitterionic or diradical intermediate. | Stabilization of intermediates, nature of substituents. | Intermediate trapping experiments, computational analysis of potential energy surfaces. |

Stereochemical Mechanism of Asymmetric Transformations of the Compound

The pyrazolidine ring in this compound contains stereocenters, making asymmetric synthesis a critical aspect of its chemistry. The development of enantioselective methods to produce specific stereoisomers is of high importance. chemistryviews.orgacs.org Asymmetric [3+2] cycloaddition reactions, often catalyzed by chiral Lewis acids or organocatalysts, are a common strategy to achieve high enantioselectivity. nih.govacs.orgacs.org

The stereochemical outcome of these reactions is dictated by the geometry of the transition state, which is influenced by the interaction between the catalyst, the 1,3-dipole, and the dipolarophile. researchgate.net Chiral catalysts create a chiral environment that favors the formation of one enantiomer over the other. For example, a chiral metal complex can coordinate to the dipolarophile, directing the approach of the 1,3-dipole from a specific face. acs.org

While the specific stereochemical mechanisms for asymmetric transformations of this compound are not detailed in the available literature, the general models of asymmetric catalysis for pyrazolidine synthesis provide a framework for understanding how its stereochemistry can be controlled. The pyridine and methanol (B129727) functionalities could potentially act as coordinating sites for a chiral catalyst, thereby influencing the stereochemical course of a reaction.

Kinetics and Thermodynamics of Key Derivatization Reactions

Derivatization of this compound at its functional groups—the secondary amines of the pyrazolidine ring and the primary alcohol—can lead to a diverse range of new compounds. Understanding the kinetics and thermodynamics of these reactions is essential for optimizing reaction conditions and yields.

For instance, acylation of the pyrazolidine nitrogens or esterification of the methanol group are common derivatization reactions. A kinetic study of the synthesis of related pyrazoline compounds from chalcones and thiosemicarbazide revealed that the reaction follows pseudo-first-order kinetics. researchgate.net Such studies provide valuable data on reaction rates, activation energies, and the influence of reactant concentrations and temperature.

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation can be determined from temperature-dependent kinetic studies. researchgate.net This information helps in understanding the feasibility of a reaction and the nature of the transition state. For the derivatization of this compound, factors such as the steric hindrance around the reaction center and the electronic effects of the pyridine ring would be expected to influence the kinetics and thermodynamics of these reactions.

Table 2: Representative Kinetic Data for a Pyrazoline Synthesis

| Temperature (K) | Rate Constant (k) x 10-3 min-1 | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) | Gibbs Free Energy of Activation (ΔG‡) (kJ/mol) |

|---|---|---|---|---|---|

| 303 | 1.08 | 38.34 | 35.82 | -191.23 | 93.83 |

| 308 | 1.62 | 94.79 | |||

| 313 | 2.33 | 95.74 | |||

| 318 | 3.29 | 96.70 |

Note: This data is for the synthesis of a pyrazoline derivative and is presented for illustrative purposes to highlight the types of kinetic parameters that can be determined. researchgate.net

Investigation of Intermolecular Interactions with Specific Reagents or Solvents

The intermolecular interactions of this compound with reagents and solvents play a crucial role in its reactivity and physical properties. The molecule possesses several sites capable of forming hydrogen bonds: the N-H groups of the pyrazolidine ring, the nitrogen atom of the pyridine ring, and the hydroxyl group of the methanol substituent.

These hydrogen bonding capabilities will strongly influence its solubility in various solvents. In protic solvents like methanol or water, the compound can act as both a hydrogen bond donor and acceptor, leading to strong solvation. In aprotic polar solvents such as DMSO or DMF, it can still act as a hydrogen bond donor. The nature of the solvent can also affect the tautomeric equilibrium of the pyrazolidine ring and the conformation of the molecule.

No Direct Research Found for this compound

Following a comprehensive search for the chemical compound "this compound," it has been determined that there is a lack of specific published research on this exact molecule. Searches for its synthesis, spectroscopic characterization, computational analysis, and potential applications have not yielded any direct results.

The investigation did, however, uncover research on a number of structurally related compounds that feature either the pyridin-3-yl-methanol moiety or a pyrazolidine core. These related molecules offer a glimpse into the potential chemical space and research areas that could be relevant to the requested compound.

Related Compounds and Research Areas:

While no information is available for "this compound," studies on the following related compounds have been identified:

Di(pyridin-3-yl)methanol: This compound, containing two pyridin-3-yl groups attached to a methanol backbone, has been cataloged for research purposes. glpbio.com

(5-(Pyridin-3-yl)furan-2-yl)methanol: This molecule incorporates a furan ring as a linker between the pyridine and methanol groups. bldpharm.com

(5-((Pyridin-3-ylamino)methyl)furan-2-yl)methanol: A variation with an aminomethyl bridge, this compound is available from chemical suppliers. chemscene.com

Pyridin-3-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol: This derivative is noted for its boronate ester group, suggesting its potential use in cross-coupling reactions. hoffmanchemicals.com

(5-Iodo-pyridin-3-yl)-methanol and (6-methyl-pyridin-3-yl)-methanol: These are simpler substituted pyridin-3-yl-methanol derivatives. sigmaaldrich.comsigmaaldrich.com

Research into related heterocyclic systems, such as pyrazolo[3,4-d]dihydropyrimidines , has explored high-throughput synthesis methods. nih.gov This suggests that should "this compound" become a target for synthesis, established high-throughput techniques for similar scaffolds could be adapted. nih.govrsc.orgrug.nl Furthermore, the development of novel antagonists for transient receptor potential vanilloid 3 (TRPV3) has involved the synthesis and optimization of various (Pyridin-2-yl)methanol derivatives, highlighting a potential, though speculative, area of biological investigation for pyridinyl-methanol compounds. nih.gov

Due to the absence of specific data for "this compound," the requested article focusing on its future research trajectories and academic impact cannot be generated. Further research would first need to be conducted to synthesize and characterize this compound before such an analysis would be possible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.